5-Nitrothiophene-2-carboxaldehyde (CAS: 4521-33-9) is a highly electrophilic, bifunctional heteroaromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Featuring a thiophene core substituted with a strongly electron-withdrawing nitro group at the 5-position and a reactive formyl group at the 2-position, this compound serves as a critical precursor for Schiff bases, thiosemicarbazones, and benzimidazole derivatives . In industrial and laboratory procurement, its value lies in its dual reactivity: the aldehyde readily undergoes condensation and oxidation reactions, while the nitro group acts as a reducible pharmacophore and an electronic modulator [1]. Procuring high-purity (>98%) material is essential to avoid contamination from its 4-nitro regioisomer, ensuring reproducible yields in downstream synthetic workflows .
Substituting 5-nitrothiophene-2-carboxaldehyde with its unsubstituted parent (thiophene-2-carboxaldehyde) or its furan analog (5-nitro-2-furaldehyde) fundamentally alters both processability and end-product performance [1]. The unsubstituted thiophene lacks the necessary electron-withdrawing effect, drastically reducing the electrophilicity of the aldehyde carbon and preventing the formation of redox-active nitro anion radicals essential for specific downstream applications [2]. Conversely, while 5-nitro-2-furaldehyde offers similar electronic properties, the furan ring is highly susceptible to hydrolytic ring-opening degradation in basic condensation media [3]. The thiophene core of 5-nitrothiophene-2-carboxaldehyde provides significantly higher chemical stability, allowing it to survive a broader range of reaction conditions, including Claisen-Schmidt condensations, without sacrificing the reactivity of the formyl group [3].
Direct nitration of thiophene-2-carboxaldehyde typically yields a crude mixture containing approximately 60% 5-nitrothiophene-2-carboxaldehyde and 40% 4-nitrothiophene-2-carboxaldehyde . Procuring the isolated, high-purity (>98%) 5-nitro isomer bypasses the need for resource-intensive column chromatography. Using crude or mixed-isomer batches directly in downstream condensations leads to complex, inseparable product mixtures and significantly depressed yields of the desired 5-substituted targets .
| Evidence Dimension | Regioisomer ratio in unpurified synthesis |
| Target Compound Data | >98% pure 5-nitrothiophene-2-carboxaldehyde (procured standard) |
| Comparator Or Baseline | Crude nitration product (60:40 mixture of 5-nitro and 4-nitro isomers) |
| Quantified Difference | Eliminates ~40% off-target regioisomer contamination. |
| Conditions | Standard electrophilic nitration vs. procured purified material. |
Purchasing the purified 5-nitro isomer is highly cost-effective as it eliminates a major chromatographic bottleneck and prevents downstream yield losses.
When synthesizing heteroaryl-phenylpropenones via Claisen-Schmidt condensation, the choice of the heterocyclic core dictates process viability. 5-Nitro-2-furaldehyde (the furan analog) is prone to severe degradation and hydrolytic ring-opening in basic media, leading to the loss of the nitro function and formation of multiple side products [1]. In contrast, 5-nitrothiophene-2-carboxaldehyde exhibits significantly higher ring stability under similar conditions, achieving up to 74% conversion to the desired propenones without core degradation when optimized with acidic catalysis [1].
| Evidence Dimension | Heteroaromatic ring stability |
| Target Compound Data | 5-Nitrothiophene-2-carboxaldehyde (stable thiophene core, up to 74% yield in condensations) |
| Comparator Or Baseline | 5-Nitro-2-furaldehyde (susceptible to basic ring-opening degradation) |
| Quantified Difference | Prevention of ring-opening degradation and higher recoverable yields of condensation products. |
| Conditions | Claisen-Schmidt condensation with acetophenones. |
Buyers synthesizing complex chalcones or Schiff bases should select the thiophene analog to minimize degradation-related yield losses and simplify purification.
The strong electron-withdrawing effect of the 5-nitro group makes the 2-formyl carbon highly electrophilic, facilitating rapid nucleophilic attack. In the ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazoles in water, 5-nitrothiophene-2-carboxaldehyde achieved an 88% yield of the monoarylated product[1]. This significantly outperforms less electrophilic comparators such as 3-methylthiophene-2-carboxaldehyde (57% yield) and 5-bromoindole-3-carboxaldehyde (76% yield) under identical additive-free aqueous conditions [1].
| Evidence Dimension | Product yield in Ru(II)-catalyzed aqueous condensation |
| Target Compound Data | 88% yield of 2-arylbenzimidazole |
| Comparator Or Baseline | 3-methylthiophene-2-carboxaldehyde (57% yield) |
| Quantified Difference | 31% absolute increase in yield. |
| Conditions | Reaction with o-phenylenediamine, 5 mol% Ru(II) catalyst, in water under nitrogen. |
The high reactivity of this specific aldehyde drives higher yields in green-chemistry and aqueous catalytic workflows, reducing the need for excess reagents or harsh solvents.
For applications in antitrypanosomal and antiamoebic drug design, the compound must be capable of generating reactive oxygen species via redox cycling. Derivatives of 5-nitrothiophene-2-carboxaldehyde undergo a characteristic one-electron reduction to form a stable nitro anion radical, detectable via ESR spectroscopy [1]. Unsubstituted thiophene-2-carboxaldehyde derivatives completely lack this electrochemical feature, rendering them biologically inactive in these specific parasite inhibition assays [1].
| Evidence Dimension | Formation of nitro anion radical (redox cycling capability) |
| Target Compound Data | Generates ESR-detectable nitro anion radical upon reduction |
| Comparator Or Baseline | Thiophene-2-carboxaldehyde (incapable of nitro anion radical formation) |
| Quantified Difference | Binary presence/absence of the requisite redox-active mechanism. |
| Conditions | Intracellular reduction or electrochemical reduction assays. |
Procurement for antiparasitic drug development strictly requires the 5-nitro variant, as the unsubstituted baseline lacks the fundamental mechanism of action.
5-Nitrothiophene-2-carboxaldehyde is the primary starting material for synthesizing bioactive thiosemicarbazones and semicarbazones [1]. Its specific substitution pattern provides both the reactive aldehyde for hydrazone linkage and the reducible nitro group required for generating cytotoxic nitro anion radicals against Trypanosoma cruzi and Entamoeba histolytica [2].
Due to the highly electrophilic nature of its formyl group, this compound is a highly effective substrate for developing and benchmarking aqueous catalytic protocols, such as Ru(II)-catalyzed benzimidazole formations [3]. It consistently delivers high yields (e.g., 88%) without requiring organic solvents or complex additives, making it a reliable standard for green methodology development [3].
In medicinal chemistry programs targeting dormant Mycobacterium tuberculosis, hybrid molecules like 5-nitro heteroaryl-phenylpropenones are synthesized via Claisen-Schmidt condensations [4]. 5-Nitrothiophene-2-carboxaldehyde is selected over its furan counterpart because its thiophene core resists hydrolytic ring-opening, ensuring higher yields and cleaner reaction profiles during the condensation step [4].
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